molecular formula C15H15N3O4 B11626539 N'-{[2-(3-methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

N'-{[2-(3-methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

Katalognummer: B11626539
Molekulargewicht: 301.30 g/mol
InChI-Schlüssel: UQMWBYSJWYNDAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-{[2-(3-methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide is a chemical compound with the molecular formula C15H15N3O4 It is known for its unique structure, which includes a pyridinecarboximidamide core and a methoxyphenoxyacetyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[2-(3-methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide typically involves multiple steps. One common method includes the reaction of 2-pyridinecarboximidamide with 3-methoxyphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N’-{[2-(3-methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imidamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.

    Reduction: Formation of 2-pyridinecarboxamide.

    Substitution: Formation of various substituted phenoxyacetyl derivatives.

Wissenschaftliche Forschungsanwendungen

N’-{[2-(3-methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-{[2-(3-methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-{[2-(2-methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide
  • N’-{[2-(4-methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide
  • N’-{[2-(3-ethoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

Uniqueness

N’-{[2-(3-methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide stands out due to its specific methoxyphenoxyacetyl group, which imparts unique chemical properties and reactivity. This structural feature can influence its binding affinity to molecular targets and its overall biological activity, making it a compound of interest for various research applications.

Eigenschaften

Molekularformel

C15H15N3O4

Molekulargewicht

301.30 g/mol

IUPAC-Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3-methoxyphenoxy)acetate

InChI

InChI=1S/C15H15N3O4/c1-20-11-5-4-6-12(9-11)21-10-14(19)22-18-15(16)13-7-2-3-8-17-13/h2-9H,10H2,1H3,(H2,16,18)

InChI-Schlüssel

UQMWBYSJWYNDAB-UHFFFAOYSA-N

Isomerische SMILES

COC1=CC(=CC=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N

Kanonische SMILES

COC1=CC(=CC=C1)OCC(=O)ON=C(C2=CC=CC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.